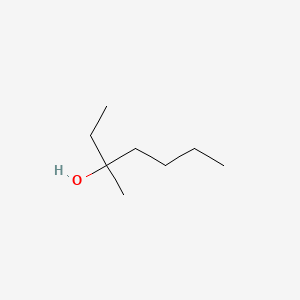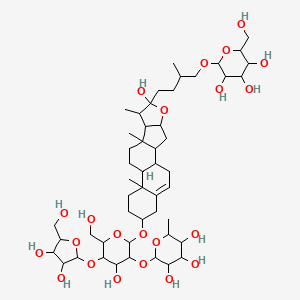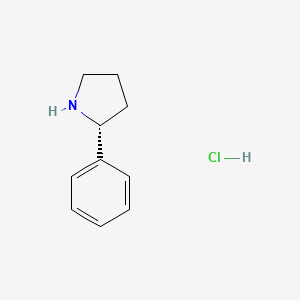
1-(Pyrimidin-2-yl)piperazin-2-one
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)piperazin-2-one is a piperazine-based derivative with a pyrimidine ring attached to the piperazine moiety. This compound is known for its significant role in medicinal chemistry, particularly as a metabolite of buspirone, an anxiolytic drug. The molecular formula of this compound is C8H10N4O, and it has a molecular weight of 178.19 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(Pyrimidin-2-yl)piperazin-2-one typically involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to form 1-(2-pyrimidine)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield this compound . The reaction process is relatively straightforward, producing fewer impurities and being cost-effective, making it suitable for industrial production.
Analyse Chemischer Reaktionen
1-(Pyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-yl)piperazin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. As a metabolite of buspirone, it acts on serotonin1A receptors and alpha2-adrenergic receptors. This interaction modulates the levels of neurotransmitters such as dopamine, noradrenaline, and serotonin in the brain, contributing to its anxiolytic and antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrimidin-2-yl)piperazin-2-one can be compared with other piperazine-based derivatives such as:
1-(2-Pyridyl)piperazine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-Phenylpiperazine: Contains a phenyl group attached to the piperazine ring.
1-(4-Pyridyl)piperazine: Features a pyridine ring attached at the 4-position of the piperazine ring.
The uniqueness of this compound lies in its specific interactions with monoamine oxidase A and its role as a metabolite of buspirone, which distinguishes it from other piperazine derivatives.
Eigenschaften
IUPAC Name |
1-pyrimidin-2-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8/h1-3,9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXAMWMCBMTBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668082 | |
| Record name | 1-(Pyrimidin-2-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59637-59-1 | |
| Record name | 1-(Pyrimidin-2-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)










